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molecular formula C9H13N B1307531 1-(2-Methylphenyl)ethanamine CAS No. 42142-17-6

1-(2-Methylphenyl)ethanamine

Cat. No. B1307531
M. Wt: 135.21 g/mol
InChI Key: ZCDYTNZJBGSKFI-UHFFFAOYSA-N
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Patent
US05686458

Procedure details

26 ml of 2-methylacetophenone(0.2M), 32 ml of formamide and 7.5 ml of formic acid were mixed and reacted at 160° C. for 5 hours while distilling water off. The resultant was cooled to room temperature and extracted from ethyl ether. The extract was washed with water, concentrated under a reduced pressure, added with 20 ml of concentrated hydrochloric acid and heated under reflux for an hour. The reaction solution was cooled to room temperature, washed with ethyl ether and neutralized with aqueous NaOH solution. After extracting the resultant with ethyl ether, the extract was dried over anhydrous sodium sulfate and concentrated under a reduced pressure, to give 16.9 g of the title compound.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[CH:11]([NH2:13])=O.[CH:14](O)=O>>[CH3:3][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]([NH2:13])[CH3:14]

Inputs

Step One
Name
Quantity
26 mL
Type
reactant
Smiles
CCC(=O)C1=CC=CC=C1
Name
Quantity
32 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 160° C. for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
while distilling water off
EXTRACTION
Type
EXTRACTION
Details
extracted from ethyl ether
WASH
Type
WASH
Details
The extract was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
added with 20 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
WASH
Type
WASH
Details
washed with ethyl ether and neutralized with aqueous NaOH solution
EXTRACTION
Type
EXTRACTION
Details
After extracting the resultant with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05686458

Procedure details

26 ml of 2-methylacetophenone(0.2M), 32 ml of formamide and 7.5 ml of formic acid were mixed and reacted at 160° C. for 5 hours while distilling water off. The resultant was cooled to room temperature and extracted from ethyl ether. The extract was washed with water, concentrated under a reduced pressure, added with 20 ml of concentrated hydrochloric acid and heated under reflux for an hour. The reaction solution was cooled to room temperature, washed with ethyl ether and neutralized with aqueous NaOH solution. After extracting the resultant with ethyl ether, the extract was dried over anhydrous sodium sulfate and concentrated under a reduced pressure, to give 16.9 g of the title compound.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[CH:11]([NH2:13])=O.[CH:14](O)=O>>[CH3:3][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]([NH2:13])[CH3:14]

Inputs

Step One
Name
Quantity
26 mL
Type
reactant
Smiles
CCC(=O)C1=CC=CC=C1
Name
Quantity
32 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 160° C. for 5 hours
Duration
5 h
DISTILLATION
Type
DISTILLATION
Details
while distilling water off
EXTRACTION
Type
EXTRACTION
Details
extracted from ethyl ether
WASH
Type
WASH
Details
The extract was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure
ADDITION
Type
ADDITION
Details
added with 20 ml of concentrated hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for an hour
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
WASH
Type
WASH
Details
washed with ethyl ether and neutralized with aqueous NaOH solution
EXTRACTION
Type
EXTRACTION
Details
After extracting the resultant with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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